5-Bromo-2-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine
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Overview
Description
5-Bromo-2-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound that features a brominated pyrimidine core linked to a piperidine ring, which is further connected to a tert-butyl-substituted pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multi-step organic synthesis techniques. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-Bromo-2-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing potential pharmaceutical compounds.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions of pyrimidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound’s pyrimidine core can interact with nucleic acids or proteins, potentially inhibiting or modulating their function. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Compared to similar compounds, 5-Bromo-2-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
3-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-tert-butylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN5O/c1-18(2,3)15-4-5-16(23-22-15)25-12-13-6-8-24(9-7-13)17-20-10-14(19)11-21-17/h4-5,10-11,13H,6-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCQHFLSBLAZDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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